molecular formula C10H19NO3 B2607652 Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate CAS No. 2287239-78-3

Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate

Cat. No.: B2607652
CAS No.: 2287239-78-3
M. Wt: 201.266
InChI Key: LSQVEROXLWRXEU-SFYZADRCSA-N
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Description

Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocycle containing one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of a suitable morpholine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized materials .

Properties

IUPAC Name

tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11-6-8(13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQVEROXLWRXEU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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